5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Description
The compound 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure comprises:
- A 2-nitrobenzamide moiety with a chlorine substituent at the 5-position of the benzene ring.
- A 1,3,4-oxadiazole ring substituted at the 5-position with a 2,5-dimethylphenyl group.
The nitro and chloro groups may enhance electron-withdrawing effects, influencing binding affinity to biological targets, such as microbial enzymes or inflammatory mediators.
Properties
IUPAC Name |
5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(18)5-6-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUJAUXQUOVCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, the mode of action is also unclear. Generally, compounds like this one can interact with their targets through a variety of mechanisms, including direct binding, allosteric modulation, or covalent modification.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific target and mode of action.
Biological Activity
5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O3 |
| Molecular Weight | 321.74 g/mol |
| IUPAC Name | 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
| InChI Key | TBA (to be added upon further research) |
The compound features a nitro group, a chloro substituent, and an oxadiazole ring, which contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. A study focused on various oxadiazole analogs demonstrated that compounds similar to 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide showed significant cytotoxicity against several cancer cell lines:
- Cell Lines Tested : MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), HCT-15 (colon cancer).
- Results : The most active compounds showed growth inhibition percentages ranging from 15% to 62% across different cell lines .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The oxadiazole moiety is believed to interact with DNA or RNA synthesis pathways or inhibit specific kinases involved in cell cycle regulation.
Other Biological Activities
In addition to anticancer effects, similar compounds have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain analogs demonstrated reduced inflammation markers in vitro.
- Tyrosinase Inhibition : Compounds structurally related to 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide have been reported to inhibit tyrosinase activity significantly, suggesting potential applications in skin whitening products .
Study 1: Anticancer Efficacy
A comprehensive screening of various oxadiazole derivatives was conducted by Jawed et al. (2014), where the most effective compounds were identified based on their ability to inhibit tumor growth in vitro. The study highlighted that modifications on the phenyl group significantly influenced the anticancer activity .
Study 2: Tyrosinase Inhibition
Another study explored the tyrosinase inhibitory activity of substituted oxadiazoles. The findings indicated that certain structural features enhance the inhibitory effects against tyrosinase, with implications for cosmetic applications .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl Acetamides (e.g., 6f, 6o): Exhibited significant antimicrobial activity against bacterial and fungal strains, with compound 6f (4-fluorophenyl substituent) showing the highest potency .
- Amino-Thiazole Hybrids (e.g., 7c–7f): Demonstrated moderate-to-strong antimicrobial activity, likely due to the thiazole moiety’s role in disrupting microbial cell membranes .
Anti-Inflammatory Activity
- Bis-1,3,4-Oxadiazoles (e.g., 5-nitrovanillin derivatives): Reduced inflammation in preclinical models via COX-2 inhibition, attributed to the nitro group’s electron-withdrawing effects .
However, the absence of a sulfanyl or thiazole group may limit its antimicrobial efficacy compared to derivatives like 6f .
Physicochemical Properties
Notes:
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions. A common route starts with the condensation of 2-nitro-5-chlorobenzoic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions . Key optimizations include:
- Temperature : Maintaining 80–100°C to facilitate oxadiazole ring formation.
- Solvent : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Table 1 : Yield optimization under varying conditions:
| Dehydrating Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl₃ | 80 | DMF | 65 | 92 |
| POCl₃ | 100 | Toluene | 78 | 95 |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzamide (δ 7.8–8.2 ppm for nitro groups) and oxadiazole rings (δ 6.9–7.5 ppm for dimethylphenyl) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 413.3) .
- X-ray Crystallography : Resolves the planar oxadiazole ring and nitro group orientation .
Q. What in vitro biological activities have been reported for this compound, and what experimental models are used to assess these activities?
- Methodological Answer :
- Anticancer Activity : Evaluated via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 12–25 µM .
- Antimicrobial Activity : Tested using broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Enzyme Inhibition : Studied via kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Advanced Research Questions
Q. How do structural modifications at the benzamide or oxadiazol-2-yl group influence the compound’s biological activity and pharmacokinetic properties?
- Methodological Answer :
- Nitro Group Replacement : Substitution with methoxy groups reduces cytotoxicity but improves solubility .
- Oxadiazole Ring Modifications : Adding electron-withdrawing groups (e.g., Cl) enhances enzyme-binding affinity, as shown in molecular docking studies .
Table 2 : SAR of analogs (IC₅₀ in µM):
| R₁ (Benzamide) | R₂ (Oxadiazole) | IC₅₀ (HeLa) | LogP |
|---|---|---|---|
| 2-NO₂ | 2,5-dimethyl | 15.2 | 3.1 |
| 4-Cl | 2,5-dimethyl | 28.7 | 3.5 |
| 2-OCH₃ | 2,5-dimethyl | >50 | 2.8 |
Q. What are the proposed mechanisms of action for this compound’s anticancer activity, and how can molecular docking studies elucidate target interactions?
- Methodological Answer :
- Mechanism : Disruption of tubulin polymerization or inhibition of topoisomerase II, leading to apoptosis .
- Docking Protocols :
Prepare protein structures (PDB: 1M17 for tubulin) using AutoDock Vina.
Simulate ligand binding to active sites (e.g., hydrophobic pockets near the oxadiazole ring).
Validate with binding energy calculations (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and incubation times (48–72 hours) .
- Concentration Gradients : Test a wider range (0.1–100 µM) to account for threshold effects.
- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
